Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate is a chemical compound with significant relevance in medicinal chemistry, particularly due to its structural features that can influence biological activity. This compound consists of a carbamate functional group and an imidazole ring, which are common motifs in various pharmaceutical agents.
The compound can be synthesized through various methods, typically involving the reaction of imidazole derivatives with carbamoylating agents. Its synthesis has been documented in multiple studies focusing on the development of biologically active compounds, particularly those targeting specific biological pathways.
Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate is classified as an organic carbamate and an imidazole derivative. Carbamates are esters or salts of carbamic acid and are known for their utility in medicinal chemistry due to their ability to act as enzyme inhibitors and their role in drug design.
The synthesis of Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate can be achieved through several methodologies:
The choice of solvents, temperature, and reaction time can significantly affect the yield and purity of Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate. For instance, reactions conducted under controlled temperatures often yield better results compared to those at ambient conditions.
Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate has a molecular formula of C6H8N4O3 and features a unique arrangement that includes:
The compound's structural data can be accessed through databases such as PubChem, which provides comprehensive details on its molecular geometry and electronic properties .
Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate participates in various chemical reactions typical of carbamates:
The stability of Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate under various conditions makes it suitable for further functionalization and application in complex synthetic pathways.
The mechanism by which Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate exerts its biological effects often involves:
Studies have shown that modifications to the imidazole ring can significantly alter the compound's potency and selectivity towards target enzymes .
Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate is typically a solid at room temperature, with properties such as:
The chemical properties include reactivity towards nucleophiles and electrophiles due to its functional groups:
Relevant analyses such as nuclear magnetic resonance spectroscopy provide insights into its structural dynamics and purity levels .
Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate has potential applications in:
The structural confluence of imidazole and carbamate functionalities represents a strategic innovation in medicinal chemistry, evolving from early nucleoside antibiotic research. The foundational work emerged from synthetic studies on bredinin, a nucleoside antibiotic with inherent cytotoxicity but limited therapeutic utility. Chemical modifications led to derivatives featuring the imidazole-carbamate core, notably 5-carbamoyl-1H-imidazol-4-yl 1-adamantanecarboxylate and 5-carbamoyl-1H-imidazol-4-yl piperonylate, which demonstrated potent antitumor activity across diverse experimental models—including leukemias (L1210, P388), carcinomas (Lewis lung, Colon 26/38), and sarcomas—achieving complete remission in murine studies [4]. This pivotal discovery underscored the scaffold's capacity to enhance in vivo stability and bioactivation, positioning it as a versatile template for targeted drug design.
The integration of carbamate groups into heterocyclic systems gained momentum with the recognition of their metabolic resilience and capacity to modulate pharmacokinetic properties. By the 21st century, imidazole-carbamate hybrids became integral to kinase inhibitor development, exemplified by structural optimizations in 4-(imidazol-5-yl)pyridines for anticancer applications . This historical trajectory highlights the scaffold's transition from empirical antibiotic derivatives to rationally designed modulators of biological targets.
Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate (CAS 59695-49-7) embodies a prototypical imidazole-carbamate hybrid with distinct physicochemical attributes. Its molecular formula, C₆H₈N₄O₃ (MW 184.15 g/mol), features a hydrogen-bond-rich imidazole core decorated with carbamoyl and methyl carbamate substituents, as denoted by the SMILES string O=C(OC)NC1=C(C(N)=O)NC=N1
[1] [2]. This arrangement confers three critical advantages:
Table 1: Key Structural Properties of Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate
Property | Value/Description |
---|---|
Molecular Formula | C₆H₈N₄O₃ |
Molecular Weight | 184.15 g/mol |
SMILES | COC(=O)NC1=C(NC=N1)C(=O)N |
Hydrogen Bond Donors | 3 (two -NH-, one -CONH₂) |
Hydrogen Bond Acceptors | 4 (carbonyl O, imidazole N, carbamate O, -CONH₂) |
Rotatable Bonds | 2 (methoxy, carbamate) |
These properties enable the compound to serve as a conformational switch or peptide surrogate in drug design, optimizing target affinity while circumventing proteolytic degradation—a limitation of traditional peptide therapeutics [8].
The imidazole-carbamate scaffold demonstrates dual therapeutic relevance, targeting viral and oncological mechanisms through distinct pathways:
Anticancer Applications: Derivatives like 5-carbamoyl-1H-imidazol-4-yl piperonylate suppress tumor growth by inhibiting de novo purine synthesis, leveraging slow in vivo anabolism to active metabolites [4]. Contemporary optimizations focus on kinase inhibition, as seen in compound 10c (a 4-(imidazol-5-yl)pyridine analogue), which induces apoptosis and autophagy in K562, MCF-7, and HT29 cancer lines via sub-micromolar inhibition of B-RAFV600E/p38α kinases (IC₅₀ = 1.84 µM and 0.726 µM, respectively) . Molecular dynamics confirm stable binding in kinase pockets, validating the scaffold's capacity for high-affinity interactions.
Antiviral Applications: Recent patents disclose aminocarbamoyl compounds structurally aligned with Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate as non-nucleoside inhibitors of viral proteases and polymerases. These agents exploit the carbamate's hydrogen-bonding profile to disrupt enzyme function in RNA viruses, offering alternatives to nucleoside analogues like remdesivir [6] [8]. Their design addresses resistance mechanisms emerging from long-term nucleoside-based therapies.
Table 2: Therapeutic Derivatives of the Imidazole-Carbamate Scaffold
Compound | Biological Target | Activity | Therapeutic Area |
---|---|---|---|
5-Carbamoyl-1H-imidazol-4-yl piperonylate | Purine synthesis | Tumor growth suppression (Lewis lung carcinoma) | Oncology |
4-(Imidazol-5-yl)pyridine derivatives (e.g., 10c) | B-RAFV600E/p38α kinases | Apoptosis induction (GI₅₀ = 70 nM in melanoma) | Oncology |
Aminocarbamoyl compounds (patent US12060333B2) | Viral polymerases/proteases | Non-nucleoside inhibition | Antiviral |
This scaffold addresses two unmet needs: (1) overcoming nucleoside-analogue resistance in antiviral therapy, and (2) targeting slow-growing solid tumors refractory to conventional cytotoxics [4] [8]. Ongoing research explores covalent modifications to the carbamate group to enhance kinase selectivity or enable prodrug activation—key directions for future therapeutic optimization.
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0